Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of biological activities and applications in medicinal chemistry. The compound features a quinoline core structure substituted with a 4-phenyl-1-piperazinyl group, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)-, can be achieved through several methods. Common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner-Von Miller Synthesis: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with ketones or aldehydes under acidic or basic conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like molecular iodine or silica gel are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated quinoline derivatives react with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated quinoline derivatives, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of enzyme activity, interference with cell signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antibacterial and antifungal activities.
Quinolines and Quinolones: Widely used as antimicrobial agents.
Quinolinyl-pyrazoles: Studied for their pharmacological properties .
Uniqueness
Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in various research fields .
Properties
CAS No. |
126921-42-4 |
---|---|
Molecular Formula |
C21H23N3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[2-(4-phenylpiperazin-1-yl)ethyl]quinoline |
InChI |
InChI=1S/C21H23N3/c1-2-6-19(7-3-1)24-16-14-23(15-17-24)13-11-18-10-12-22-21-9-5-4-8-20(18)21/h1-10,12H,11,13-17H2 |
InChI Key |
XOMJYONWYHIHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.